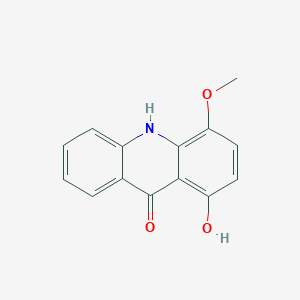

1-Hydroxy-4-methoxyacridin-9(10H)-one

Description

Structure

3D Structure

Properties

CAS No. |

141992-43-0 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

1-hydroxy-4-methoxy-10H-acridin-9-one |

InChI |

InChI=1S/C14H11NO3/c1-18-11-7-6-10(16)12-13(11)15-9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3,(H,15,17) |

InChI Key |

ZPFLJIZHPROJLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 1 Hydroxy 4 Methoxyacridin 9 10h One and Acridone Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Solid-State Analysis

The IR spectrum of 9(10H)-acridone is characterized by prominent bands corresponding to N-H and C=O stretching vibrations. In the solid state, compounds with a hydroxyl group alpha or gamma to a ring-nitrogen atom, such as 1-Hydroxy-4-methoxyacridin-9(10H)-one, are expected to exhibit amide structures. This results in absorption in the N-H and C=O stretching vibration regions.

Key expected vibrational frequencies for this compound are detailed in the table below, based on data from related acridone (B373769) structures. The presence of the hydroxyl and methoxy (B1213986) groups will influence the electronic environment and, consequently, the position and intensity of these bands. The hydroxyl group is expected to show a broad O-H stretching band, while the methoxy group will exhibit characteristic C-O stretching vibrations.

Table 1: Predicted ATR-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3300-3100 | N-H stretch | Amine |

| 1640-1600 | C=O stretch (Amide I) | Carbonyl |

| 1600-1550 | N-H bend (Amide II) | Amine |

| 1300-1200 | C-O stretch | Methoxy |

| 1200-1100 | C-O stretch | Phenolic |

Spectrofluorimetric Analysis for Luminescence Properties

Acridone and its derivatives are known for their strong fluorescence, a property that makes them valuable in various biochemical and pharmacological studies. The planar and stable nature of the acridone nucleus contributes to its significant luminescent characteristics. The fluorescence properties are highly dependent on the substituents on the acridone core.

Spectrofluorimetric analysis of acridone derivatives typically reveals excitation and emission maxima in the ultraviolet and visible regions. For instance, a novel acridone derivative has been reported with excitation and emission wavelengths of 400 and 418 nm, respectively. researchgate.net Another example, N-methyl-9-acridone, emits blue light with an emission band at 473 nm. rsc.org When embedded in a layered aluminophosphate, N-methyl-9-acridone exhibits dual-band emission at 477 and 566 nm under 406 nm UV irradiation. rsc.org

For this compound, the presence of the electron-donating hydroxyl and methoxy groups is expected to cause a bathochromic (red) shift in both the excitation and emission spectra compared to the unsubstituted acridone. The specific maxima will also be influenced by the solvent polarity. While direct experimental data for this compound is not provided in the search results, a general range for its luminescence properties can be inferred from related acridone alkaloids.

Table 2: Representative Spectrofluorimetric Data for Acridone Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Novel Acridone Derivative | 400 | 418 | researchgate.net |

| N-methyl-9-acridone | Not Specified | 473 | rsc.org |

| N-methyl-9-acridone (in SYSU-2) | 406 | 477, 566 | rsc.org |

The study of acridone-based fluorescent molecular probes is crucial for monitoring metabolic processes, such as the interaction with ATP/ADP, where significant changes in fluorescence are observed. acs.org The unique fluorescence properties of acridone derivatives underscore their potential in the development of selective biosensors. acs.org

Structure Activity Relationship Sar Studies of 1 Hydroxy 4 Methoxyacridin 9 10h One and Its Analogues

Influence of Substituent Position and Nature on Acridone (B373769) Biological Activity

The substitution pattern on the acridone nucleus is a critical determinant of its biological efficacy. The electronic and steric properties of substituents, along with their placement on the aromatic rings, can alter the molecule's interaction with biological targets, its ability to traverse cellular membranes, and its metabolic stability. ijddr.in

The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on a heterocyclic scaffold are known to play a vital role in determining its biological activity. researchgate.netmdpi.com Studies on various phenolic compounds have shown that these substituents significantly influence properties like antioxidant and antimicrobial activity. mdpi.comnih.gov

The antioxidant capacity of such compounds is often correlated with the number of hydroxyl groups; a higher number of -OH groups generally leads to better activity. nih.govmdpi.com Conversely, replacing a hydroxyl group with a methoxy group tends to decrease antioxidant potential. nih.gov The relative position of these groups is also crucial. For instance, in studies on flavonoids, the 3' and 4' hydroxyl groups on the B-ring were found to be critical for antioxidant capacity. nih.gov The intramolecular hydrogen bonding capabilities of methoxy groups can also impact activity by affecting the ease with which a hydrogen atom can be extracted from a nearby hydroxyl group. researchgate.net In certain contexts, such as antibacterial activity against E. faecalis, a compound bearing two hydroxyl groups and one methoxy group on a phenyl ring demonstrated the most potent effects. mdpi.com While replacing a methoxy group with a hydroxyl group may not always affect the binding affinity to a specific receptor pocket, its presence is considered vital for activity. researchgate.net

Table 1: Influence of Hydroxyl and Methoxy Groups on Biological Activity

| Substituent | General Effect on Activity | Key Findings |

|---|---|---|

| Hydroxyl (-OH) | Increases antioxidant activity | The number and position of -OH groups are critical for enhancing antioxidant and other biological activities. mdpi.comnih.gov |

| Methoxy (-OCH3) | Decreases antioxidant activity relative to -OH | Can form internal hydrogen bonds, potentially inhibiting the radical scavenging ability of an adjacent hydroxyl group. researchgate.net |

| Combination | Profile dependent on specific arrangement | Specific combinations, such as two hydroxyls and one methoxy group, have shown potent selective antibacterial activity. mdpi.com |

The addition of alkyl and aryl groups to the acridone core can significantly modify its lipophilicity and steric profile, thereby influencing its biological interactions. Research into acridone derivatives has shown that incorporating various aryl groups as substituents is a common strategy to alter bioactivity. ijddr.in In one study, a series of tetracyclic acridones featuring an amide framework appended with various alicyclic, aromatic, or hetero-aromatic rings were synthesized and screened for anticancer activity. nih.gov The results indicated that compounds with specific aryl groups, such as benzoyl, p-hydroxybenzoyl, and various fluorobenzoyl moieties, were active against several cancer cell lines. nih.gov This highlights that the nature of the aryl substitution is a key factor in determining the cytotoxic potential of the acridone analogue.

In the context of acridone derivatives, halogen substitution has proven to be a valuable tool. For example, 2-methoxy-6-chloroacridone served as a lead compound for developing potent anti-malarial agents. elsevierpure.com Further studies quantified the effect of halogen substitution on N10-substituted acridones, confirming its influence on activity. nih.gov The type and position of the halogen are critical. Systematic analysis of acridine (B1665455) co-crystals with halogenated benzoic acids showed that competition between halogen and hydrogen bonding depends on the position and type of the halo-substituent, which can dictate crystal packing and intermolecular interactions. rsc.org In other heterocyclic systems, incorporating halogens has led to a drastic enhancement of antimicrobial activity, with potency sometimes increasing in the order of fluorine to iodine. nih.gov This enhanced activity is often linked to an increase in the molecule's hydrophobicity. nih.gov

Table 2: Effect of Halogen Substitution on Acridone Analogues

| Halogen | Position | Observed Effect | Reference Compound/Study |

|---|---|---|---|

| Chlorine | C-6 | Served as a lead for potent anti-malarial compounds. elsevierpure.com | 2-methoxy-6-chloroacridone |

| Fluorine, Chlorine, Bromine, Iodine | N-10 side chain | Modulated cytotoxic activity in cancer cell lines. nih.gov | Halogenated N10-substituted acridones |

| Fluorine, Chlorine, Bromine, Iodine | General | Can increase antimicrobial potency, often correlated with increased hydrophobicity. nih.gov | General principle from peptoid studies |

Correlation between Acridone Core Modifications and Biological Potency

Beyond substitutions on the existing rings, modifications to the acridone core itself, through the optimization of side chains or the fusion of additional heterocyclic rings, provide powerful avenues for enhancing biological potency and tailoring selectivity.

For instance, in the development of anti-malarial acridones, the most potent compounds were found to possess extended alkyl chains terminated by trifluoromethyl groups, specifically located at the 3-position of the tricyclic system. elsevierpure.com This demonstrates that optimizing the side chain length and the nature of its terminal group can lead to picomolar-level activity. elsevierpure.com Similarly, for acridine derivatives, varying the nature of a linker at the 4-position was shown to have a substantial effect on the kinetic stability of the DNA-drug complex. nih.gov The attachment of side chains to the central nitrogen atom (N-10) has also been explored, providing a hydrogen bond acceptor that can be crucial for functions like chemosensitization in antimalarial activity. researchgate.net

Fusing additional heterocyclic rings to the acridone scaffold can create novel chemical entities with unique and often enhanced biological activities. ijpsr.com This molecular hybridization approach combines the pharmacophoric features of acridone with those of other biologically active heterocycles.

Triazole Fusion: The 1,2,3-triazole ring is a valuable pharmacophore in medicinal chemistry, often used as a linker to create hybrid molecules with a wide range of activities, including antimicrobial, anticancer, and antimalarial properties. ias.ac.innih.govmalariaworld.org A series of novel acridones bearing a 1,2,3-triazole unit have been synthesized and shown to possess in vitro antibacterial potencies against several clinically isolated strains. ias.ac.inresearchgate.net The combination of these two moieties offers a promising strategy for developing new therapeutic agents. malariaworld.orgnih.gov

Benzothiazole (B30560) Fusion: Benzothiazole is a privileged heterocyclic scaffold known to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govjchemrev.comijper.org Fusing the benzothiazole moiety to other pharmacophores is a recognized strategy for developing novel therapeutic candidates. jchemrev.comjchemrev.com The combination of the planar acridone system with the biologically active benzothiazole nucleus represents a promising approach for creating new multitargeted agents. ijper.orgresearchgate.net

Table 3: Biological Activities of Acridone-Heterocycle Hybrids

| Fused Heterocycle | Reported Biological Activities of Hybrids | Rationale for Fusion |

|---|---|---|

| 1,2,3-Triazole | Antibacterial, Antimalarial, Neurotropic. ias.ac.inmalariaworld.orgnih.gov | Combines the DNA-intercalating property of acridone with the broad-spectrum bioactivity of the triazole pharmacophore. ias.ac.innih.gov |

| 1,3,4-Oxadiazole (B1194373) | Antimicrobial, Anticancer. ijddr.inresearchgate.net | Creates versatile lead molecules by integrating two potent heterocyclic systems. researchgate.netresearchgate.net |

| Benzothiazole | Antitumor, Antimicrobial, Anti-inflammatory (potential). nih.govjchemrev.com | Merges two "privileged scaffolds" to develop agents with potential for multitargeted activity. ijper.orgresearchgate.net |

Conformational Analysis and Stereochemical Implications for SAR

Crystallographic studies of analogous acridone compounds reveal that the tricyclic core is predominantly planar. This planarity is a crucial feature, as it facilitates intercalation between the base pairs of DNA, a common mechanism of action for many acridone-based anticancer agents. The extensive π-system across the three rings stabilizes this flat conformation. For 1-Hydroxy-4-methoxyacridin-9(10H)-one, it is highly probable that this planarity is maintained.

The substituents at the 1- and 4-positions lie in the plane of the aromatic ring. A significant conformational feature for 1-hydroxyacridinones is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group at position 1 and the carbonyl oxygen at position 9. This interaction would create a stable six-membered ring, further rigidifying the molecule's conformation and potentially influencing its binding affinity and selectivity for its target.

From a stereochemical perspective, the planar nature of the acridinone (B8587238) ring means that it is achiral. The specific arrangement of the hydroxyl and methoxy groups, however, creates a distinct pattern of functional groups in space. This defined spatial orientation is a key component of the molecule's pharmacophore, dictating the types of interactions it can form with a receptor or enzyme active site. Any deviation from this planarity or alteration of the substituent positions would significantly impact the molecule's biological activity.

| Feature | Description | Implication for SAR |

| Tricyclic Core | Expected to be highly planar. | Facilitates intercalation into DNA and optimal π-stacking interactions with aromatic amino acid residues in a protein binding pocket. |

| 1-Hydroxy Group | Can form an intramolecular hydrogen bond with the 9-carbonyl group. | Rigidifies the conformation, potentially increasing binding affinity. Presents a specific hydrogen bond donor/acceptor site. |

| 4-Methoxy Group | The methyl group will have rotational freedom around the C-O bond. | The orientation of the methyl group can influence steric fit within a binding pocket. |

| Overall Stereochemistry | Achiral, but with a defined spatial arrangement of substituents. | The fixed geometry of the pharmacophoric elements is crucial for molecular recognition by a biological target. |

Electronic and Steric Parameters Governing Ligand-Target Interactions

The nature and position of substituents on the acridone scaffold directly influence the molecule's electronic and steric properties, which in turn govern its interactions with biological macromolecules.

Electronic Parameters

The electronic character of the 1-hydroxy and 4-methoxy groups plays a pivotal role in modulating the reactivity and binding properties of the acridone ring. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect, which delocalizes lone pair electrons from the oxygen atoms into the aromatic π-system, is dominant.

This electron donation increases the electron density of the aromatic rings, which can enhance non-covalent interactions such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein's binding site. Furthermore, these substituents create specific sites for hydrogen bonding. The 1-hydroxyl group can act as both a hydrogen bond donor and acceptor. The 4-methoxy group's oxygen atom and the 9-carbonyl oxygen can act as hydrogen bond acceptors. The ability to form these specific, directional interactions is often a critical determinant of binding affinity and selectivity. The presence of electron-withdrawing groups on the acridone ring has been shown in some analogue series to enhance cytotoxic activity, suggesting that a fine balance of electronic properties is necessary for optimal biological function.

| Substituent | Position | Electronic Effect | Potential Interactions |

| -OH | 1 | Electron-donating (+R > -I) | Hydrogen bond donor/acceptor; enhances π-system electron density. |

| -OCH₃ | 4 | Electron-donating (+R > -I) | Hydrogen bond acceptor; enhances π-system electron density. |

| C=O | 9 | Electron-withdrawing (-R, -I) | Hydrogen bond acceptor; site for potential nucleophilic attack. |

Steric Parameters

Steric factors, which relate to the size and shape of the molecule and its substituents, are equally critical for a successful ligand-target interaction. The planar nature of the acridone core presents a relatively large, flat surface for interaction.

The size of the substituents at the 1- and 4-positions can significantly influence binding affinity. The hydroxyl group at position 1 is relatively small and is not expected to cause significant steric hindrance. In contrast, the methoxy group at position 4 is bulkier. This additional bulk can have a dual effect. If the binding pocket of the target has a corresponding hydrophobic pocket, the methoxy group can engage in favorable van der Waals interactions, thereby increasing binding affinity. rsc.org Conversely, if the binding site is sterically constrained in this region, the methoxy group could lead to a steric clash, preventing optimal binding and reducing the molecule's activity. rsc.org Therefore, the steric compatibility between the ligand and its target is a crucial factor in the SAR of this class of compounds. The position of bulky substituents is a key consideration in the design of acridone derivatives, as steric effects can block enzyme-inhibitor interactions. rsc.org

| Substituent | Position | Relative Size | Potential Steric Impact |

| -OH | 1 | Small | Unlikely to cause significant steric hindrance. |

| -OCH₃ | 4 | Medium | May provide favorable van der Waals contacts in a suitable pocket or cause steric clash in a constrained site. |

| Acridinone Core | - | Large, Planar | Provides a significant surface area for interaction, particularly via intercalation or π-stacking. |

Mechanistic Investigations of 1 Hydroxy 4 Methoxyacridin 9 10h One Biological Action in Vitro Models

Interaction with Nucleic Acids

General studies on acridine (B1665455) derivatives have shown that these planar molecules can insert themselves between the base pairs of DNA, a process known as intercalation. farmaciajournal.comijrpc.comnih.gov This interaction can alter the structure of DNA and interfere with the machinery of DNA replication and transcription. farmaciajournal.com The binding affinity and specific intercalation mechanisms are highly dependent on the substituents on the acridone (B373769) core. ijrpc.com

DNA Intercalation Mechanisms and Binding Affinity

No specific data on the DNA intercalation mechanisms or the binding affinity of 1-Hydroxy-4-methoxyacridin-9(10H)-one could be located in the provided search results. The binding constants (Kb) for DNA interaction, which are indicative of binding affinity, have been determined for other acridone derivatives and are crucial for understanding their biological activity. mdpi.com

Inhibition of Topoisomerase Enzymes (Type I and Type II)

Many acridine derivatives are known to be potent inhibitors of topoisomerase I and/or II. nih.govnih.govmdpi.com These enzymes are essential for resolving topological issues in DNA during replication, transcription, and repair. mdpi.com By inhibiting these enzymes, acridine compounds can lead to the accumulation of DNA strand breaks and subsequent cell death. nih.govnih.gov Specific inhibitory concentrations (IC50 values) for this compound against topoisomerase I and II are not available in the searched literature.

Modulation of DNA Metabolism and Replication Pathways

By intercalating into DNA and inhibiting topoisomerases, acridine compounds can significantly modulate DNA metabolism and replication pathways. nih.gov This interference can trigger cellular DNA damage responses. mdpi.com However, specific research findings detailing how this compound modulates these pathways are absent from the available information.

Cellular Signaling Pathways and Apoptosis Induction

The cellular consequences of DNA damage induced by acridine derivatives often involve the activation of signaling pathways that lead to programmed cell death, or apoptosis. mdpi.com

Activation of Caspase-Dependent Apoptotic Cascades

Apoptosis is frequently executed through a cascade of proteases called caspases. nih.govnih.gov The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of this process. nih.gov While other acridone derivatives have been shown to induce apoptosis via caspase activation, mdpi.com there is no specific information available for this compound.

Induction of Cell Cycle Arrest

Cells often respond to DNA damage by halting the cell cycle to allow for repair. nih.gov Acridine derivatives have been observed to cause cell cycle arrest at various phases, such as G2/M. nih.govnih.govmdpi.com This arrest is typically regulated by a complex network of proteins. mdpi.comfrontiersin.org Specific data on the effects of this compound on cell cycle progression are not present in the available search results.

Engagement with Other Molecular Targets

Beyond its well-documented interactions with primary targets, this compound and its derivatives have been investigated for their engagement with a variety of other molecular targets. These studies, conducted using in vitro models, reveal a broader spectrum of biological activity and provide further insights into the compound's mechanisms of action.

Inhibition of Calmodulin-Dependent Cyclic AMP Phosphodiesterase

The vasodilator properties of certain compounds have been linked to the inhibition of cyclic adenosine (B11128) monophosphate (c-AMP) phosphodiesterase (PDE). nih.gov The discovery that c-AMP PDE activity is dependent on calmodulin (CaM) has prompted a reevaluation of the molecular actions of compounds that exhibit this inhibitory effect. nih.gov Investigations into the inhibition of both basal and CaM-stimulated enzyme activity have shown a preferential inhibition of the CaM-stimulated c-AMP PDE. nih.gov It is suggested that lipophilicity may be an indicator of the potential for a compound to inhibit CaM. nih.gov The inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) has been shown to suppress inflammatory responses, indicating a potential therapeutic application for PDE1 inhibitors in neurodegenerative diseases associated with inflammation. nih.gov

Inhibition of Cathepsins L and V

Research has demonstrated that certain compounds can act as potent, time-dependent inhibitors of human cathepsin L. nih.gov For instance, some aldehyde inhibitors have shown significant inhibitory constants against this enzyme. nih.gov Specifically, one compound demonstrated an exceptionally potent inhibition of human cathepsin L with a Kᵢ of 0.18 ± 0.22 nM. nih.gov Furthermore, some compounds have been designed to target both cathepsin L and other proteases, such as the 3CL protease of SARS-CoV-2, with one such inhibitor displaying low nanomolar inhibition of both enzymes (Kᵢ = 22 nM for human cathepsin L). nih.gov

Modulation of Acetylcholinesterase and Butyrylcholinesterase Activity

Derivatives of the acridine scaffold have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the cholinergic hypothesis of Alzheimer's disease. nih.govnih.gov Novel acridine derivatives have been synthesized and evaluated, with some demonstrating effective inhibition of both AChE and BChE. nih.gov For example, a group of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives has been identified that combines potent cholinesterase inhibition with significant radical-scavenging activity. nih.gov In contrast, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates were found to be effective cholinesterase inhibitors but lacked antiradical properties. nih.gov Furthermore, studies on 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines revealed that while all new compounds weakly inhibited AChE, certain dihydroacridines with aryl substituents in the phosphoryl moiety were effective BChE inhibitors. frontiersin.org The most active among these were the dibenzyloxy and diphenethyl derivatives, with IC₅₀ values of 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively. frontiersin.org

| Compound Type | Target Enzyme(s) | Key Findings |

| 9-heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE and BChE | Effective inhibition of both enzymes combined with high radical-scavenging activity. nih.gov |

| 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | Cholinesterases | Effective inhibitors but lack antiradical activity. nih.gov |

| 9-phosphoryl-9,10-dihydroacridines | AChE and BChE | Weak AChE inhibition; some derivatives are potent BChE inhibitors. frontiersin.org |

| 9-phosphorylacridines | AChE | Weakly inhibited AChE. frontiersin.org |

Interaction with Bacterial Cell Membranes

The precise mechanisms by which this compound interacts with bacterial cell membranes are a subject of ongoing research. However, the broader class of acridone compounds has been studied for their antimicrobial properties, which are often attributed to their ability to disrupt bacterial membrane integrity and function.

Chelation of Metal Ions by Specific Acridone Conjugates

The chelation of metal ions is a significant aspect of the biological activity of certain acridone conjugates. researchgate.netbeloit.edu This process involves the formation of a stable complex between a chelating agent and a metal ion, which can prevent the metal ion from participating in undesirable reactions. beloit.edumdpi.com The effectiveness of a chelating agent is related to the stability of the bonds it forms with the metal ion. beloit.edu Metal chelation therapy is being explored as a targeted approach for conditions like Alzheimer's disease, where metal ion dysregulation plays a role in pathology. nih.gov By selectively binding to metal ions, chelators can potentially mitigate their toxic effects. nih.gov Various chelating compounds, including N-acylhydrazones, morpholine, and quinoline (B57606) derivatives, have shown promising chelation activity. nih.gov

Glucuronidation by UGT1A10 in in vitro Cellular Settings

Glucuronidation is a major pathway for the metabolism of many compounds, including flavonoids, and is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The UGT1A subfamily, including UGT1A10, is involved in the glucuronidation of a variety of substrates. nih.gov Studies have shown that enzymes like UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 can participate in the formation of glucuronides. nih.gov For some substrates, UGT1A9 exhibits the highest catalytic activity in this biotransformation. nih.gov The inhibition of UGT1A1-mediated glucuronidation can lead to altered metabolism of co-administered drugs and endogenous substances. nih.gov

Modulation of Oxidative Stress and Antioxidant Mechanisms (in vitro assessment)

Extensive searches of scientific literature did not yield specific in vitro studies investigating the direct modulatory effects of this compound on oxidative stress or its antioxidant mechanisms. While the broader class of acridone derivatives has been a subject of research for various biological activities, including antioxidant properties, specific data on this compound's capacity to scavenge free radicals, influence antioxidant enzyme activity, or mitigate cellular oxidative damage in in vitro models is not available in the reviewed literature. Therefore, no detailed research findings or data tables on this specific topic can be presented.

Exploration of Multitargeting Mechanisms for Therapeutic Efficacy

Similarly, dedicated in vitro studies exploring the multitargeting mechanisms of this compound for therapeutic efficacy are not detailed in the currently available scientific literature. The acridine and acridone scaffolds are known to be privileged structures in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities by interacting with multiple cellular targets. These can include DNA intercalation, enzyme inhibition (such as topoisomerases and kinases), and modulation of cellular signaling pathways. However, specific investigations into which of these, or other, potential targets are modulated by this compound, and how these interactions might contribute to a multitargeted therapeutic effect, have not been reported in the reviewed sources. Consequently, a detailed discussion of its multitargeting mechanisms based on direct experimental evidence is not possible at this time.

Preclinical Biological Evaluation of 1 Hydroxy 4 Methoxyacridin 9 10h One and Acridone Derivatives in Vitro Studies

Antineoplastic and Cytotoxic Activity Against Cancer Cell Lines

Studies on various acridone (B373769) derivatives have shown a potential for antineoplastic and cytotoxic activities. These investigations are crucial in the initial phases of anticancer drug discovery.

Assessment of Antiproliferative Potency (e.g., IC50 determination)

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In cancer research, it measures the concentration of a drug required to inhibit the growth of cancer cells by 50%. This value is determined by exposing cancer cell lines to a range of concentrations of the test compound and measuring the inhibition of cell proliferation. While this is a standard assay for compounds being evaluated for anticancer properties, specific IC50 values for 1-Hydroxy-4-methoxyacridin-9(10H)-one are not documented in the available literature.

Evaluation Across a Spectrum of Human Cancer Cell Lines (e.g., Breast, Lung, Colorectal, Leukemia, Glioblastoma, Liver)

To understand the breadth of a compound's anticancer potential, it is typically screened against a panel of diverse human cancer cell lines. This can include, but is not limited to, cell lines representing breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549), colorectal cancer (e.g., HT-29, HCT-116), leukemia (e.g., K562, Jurkat), glioblastoma (e.g., U87), and liver cancer (e.g., HepG2). This approach helps to identify if a compound has broad-spectrum activity or is selective for a particular cancer type. There is no available data documenting the evaluation of this compound across such a panel of cancer cell lines.

Apoptosis Induction in Malignant Cells

Apoptosis, or programmed cell death, is a crucial mechanism that, when dysregulated, can lead to cancer. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. Investigating a compound's ability to trigger this process involves various assays, such as flow cytometry with annexin (B1180172) V/propidium iodide staining to detect early and late apoptotic cells, and western blotting to measure the levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins). The specific mechanisms by which this compound might induce apoptosis have not been reported.

Antimicrobial Activities

In addition to anticancer properties, many chemical compounds are screened for their ability to inhibit the growth of pathogenic microorganisms.

Antibacterial Efficacy (e.g., against MRSA, MSSA, E. faecalis)

The antibacterial activity of a compound is often assessed against a range of clinically relevant bacteria, including antibiotic-resistant strains. Methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible Staphylococcus aureus (MSSA), and Enterococcus faecalis are common targets in such studies due to their roles in hospital and community-acquired infections. The efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. No studies detailing the antibacterial efficacy of this compound against these or other bacteria are present in the available scientific literature.

Antifungal Properties

The investigation into the antifungal properties of specific acridone derivatives, including this compound, is an area of ongoing research. While direct studies on this particular compound were not prominently detailed in the reviewed literature, the evaluation of novel chemical entities for antifungal activity typically involves standardized in vitro methodologies. These methods are crucial for determining a compound's efficacy against various fungal pathogens, particularly those responsible for dermatomycoses and other fungal infections.

Standard assays measure the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits fungal growth. researchgate.net Another key parameter is the Minimum Fungicidal Concentration (MFC), defined as the lowest concentration that results in a 99.9% reduction of the initial fungal inoculum. nih.gov These evaluations are often performed against a panel of clinically relevant fungi, such as species from the genera Trichophyton, Microsporum, and Candida. nih.govnih.gov For example, studies on other nitrogenated heterocyclic compounds have demonstrated a range of activities, with some derivatives showing poor efficacy (MICs of 500–1000 μg/mL) while others exhibit more potent effects, causing significant morphological changes to the fungal cells. nih.gov The structural characteristics of a compound, such as the position and nature of substituents on the aromatic rings, can significantly influence its antifungal potency. nih.gov

Antiviral Investigations

The preclinical assessment of new compounds for antiviral efficacy is a critical step in drug discovery. This process involves a variety of in vitro biochemical and cell-based assays designed to identify agents that can inhibit different stages of the viral life cycle. nih.gov These targeted stages typically include viral attachment and entry into the host cell, uncoating of the viral genome, genome replication, assembly of new viral particles, and their subsequent release and maturation. nih.gov

While specific in vitro antiviral data for this compound were not available in the reviewed literature, the general approach involves screening compounds against a range of clinically important viruses. Broad-spectrum antiviral agents and repurposed drugs are often evaluated for their ability to inhibit viral replication in cell cultures. nih.gov For instance, the antiviral activity of various compounds against RNA viruses is often quantified by determining the 50% inhibitory concentration (IC50) in relevant cell lines. nih.gov The search for novel antiviral agents remains a high priority due to the continuous threat posed by emerging viruses and the development of drug-resistant strains. nih.gov

Antiparasitic and Antimalarial Efficacy (in vitro)

Antileishmanial Activity Against Parasitic Stages

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The search for new, less toxic, and more effective treatments is a global health priority. nih.gov In vitro studies are the first step in evaluating the potential of new chemical entities against this parasite. These assays typically test compounds against both the promastigote (the motile, extracellular form found in the insect vector) and the amastigote (the intracellular, non-motile form found in vertebrate hosts) stages of the parasite's life cycle. nih.govresearchgate.net

Although specific data on the antileishmanial activity of this compound was not found, research on other heterocyclic compound classes, such as coumarins and naphthoquinones, has shown promising results. researchgate.netresearchgate.net For example, certain 7-hydroxy-4-phenylcoumarin (B181766) derivatives have demonstrated significant activity against Leishmania amazonensis promastigotes, with some being as effective as the standard drug Amphotericin B. researchgate.net The efficacy is often measured by the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the parasite's growth by 50%. researchgate.net

Activity Against Other Protozoan Pathogens (e.g., Toxoplasma gondii for related compounds)

Acridone derivatives have demonstrated exceptional in vitro potency against Toxoplasma gondii, the protozoan parasite responsible for toxoplasmosis. nih.govnih.gov Studies on a range of acridone compounds revealed inhibitory activity at picomolar to nanomolar concentrations against the tachyzoite stage of the RH-strain T. gondii. nih.govnsf.gov The 50% effective concentrations (EC50) for some derivatives were as low as 0.030 nM, highlighting a potency significantly greater than currently approved drugs like pyrimethamine (B1678524) and sulfadiazine. nih.gov

This potent anti-Toxoplasma activity is attributed to a dual mechanism of action. Acridone derivatives have been shown to inhibit two key enzymes in the parasite: cytochrome bc1 and dihydroorotate (B8406146) dehydrogenase (TgDHOD). nih.govresearchgate.net Both enzymes are crucial for the parasite's metabolic and respiratory functions. The presence of a keto group at the C9 position on the acridone core structure appears to be a significant factor in this enhanced bioactivity. mdpi.com The anti-T. gondii efficacy of these compounds also correlates with their previously established antimalarial activity, suggesting a common mechanism of action against these related Apicomplexan parasites. mdpi.com

| Compound Type | EC50 Range (nM) |

|---|---|

| Acridone Derivatives | 0.030 to 485 |

Anti-inflammatory Potential

The evaluation of a compound's anti-inflammatory potential in vitro is commonly conducted using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govdovepress.com Key markers of inflammation measured in these assays include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). dovepress.comnih.gov

While direct experimental data on the anti-inflammatory activity of this compound is not specified in the reviewed sources, studies on other natural alkaloids and heterocyclic compounds provide a framework for its potential evaluation. For instance, the alkaloid 4-methoxy-5-hydroxycanthin-6-one significantly inhibited the production of NO and the release of TNF-α in LPS-stimulated RAW 264.7 macrophages. nih.gov Similarly, other synthetic compounds have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov A comprehensive anti-inflammatory assessment would also involve measuring the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), to provide a complete profile of the compound's immunomodulatory effects. researchgate.net

Other Pharmacological Activities (e.g., Potassium Channel Antagonism)

The pharmacological screening of novel compounds often includes an assessment of their effects on various ion channels, as these are critical targets in many physiological processes. Voltage-gated potassium (Kv) channels, for example, are involved in regulating neuronal excitability, and their blockade can enhance neurotransmitter release. nih.gov Compounds like 4-aminopyridine (B3432731) are known potassium channel blockers used clinically to improve nerve impulse conduction. nih.gov

Currently, there is no specific information available from the reviewed literature regarding the activity of this compound or related acridone derivatives as potassium channel antagonists. The mechanism of action for known blockers often involves binding to the intracellular side of the Kv channel, thereby preventing the efflux of potassium ions. nih.gov Determining whether the acridone scaffold possesses any affinity for these or other ion channels would require dedicated electrophysiological studies, such as patch-clamp experiments. nih.gov

Computational Chemistry and Theoretical Modeling in 1 Hydroxy 4 Methoxyacridin 9 10h One Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 1-Hydroxy-4-methoxyacridin-9(10H)-one and its analogs, molecular docking is instrumental in predicting their binding affinity and interaction patterns with biological targets.

Acridone (B373769) derivatives are known to interact with various biological macromolecules, including DNA and enzymes like topoisomerase II. ijper.orgrsc.org Docking studies on N10-substituted acridones, for instance, have been performed to evaluate their binding affinity with DNA. iajpr.com These simulations help in understanding how the planar acridone core intercalates between DNA base pairs, a mechanism crucial for their anticancer properties. ijper.org

A molecular docking study of natural acridones isolated from Paramignya trimera with the target enzyme DNA polymerase μ (Pol μ) revealed that 5-hydroxynoracronycin exhibited a significant binding affinity. duytan.edu.vn This suggests that acridone alkaloids, likely including this compound due to structural similarities, can effectively interact with and potentially modulate the activity of such enzymes. The primary forces driving these interactions are typically hydrogen bonds and hydrophobic interactions. nih.gov

The following table summarizes the results of a molecular docking study of various acridone derivatives with different biological targets, showcasing the range of binding energies observed.

| Compound/Derivative | Target | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues |

| N10-substituted acridone (Compound 12) | CT-DNA | -8.80 | Not specified |

| 5-hydroxynoracronycin | DNA polymerase μ (Pol μ) | -5.82 | Not specified |

| Oxazine substituted 9-anilino acridine (B1665455) | Topoisomerase-II (1ZXM) | -5.7 to -8.06 | ASN 70, ILE 110, GLY 140, MET 119 |

| Acridone derivative (3d) | ABCG2 | -8.82 | LYS58, ALA56, LEU75, ASP49, PHE 47 |

This table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like this compound. nih.gov These calculations provide valuable information on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the chemical reactivity and electronic behavior of a compound.

DFT studies on acridone derivatives have been used to analyze their structural, electronic, and nonlinear optical properties. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity. For acridone alkaloids, DFT analyses have shown that variations in substituents on the acridone core can significantly influence these electronic properties. researchgate.net

These computational methods are also employed to predict vibrational spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov Furthermore, quantum chemical calculations can elucidate the distribution of electron density, helping to identify the most probable sites for electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For acridone derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects.

For instance, QSAR studies on tetracyclic acridones with anticancer activity have revealed the importance of specific structural and physicochemical properties. nih.gov These models can predict the bioactivity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening. The development of robust QSAR models for acridone derivatives has been crucial in the rational design of new anticancer agents. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of acridone derivatives like this compound, computational studies can provide detailed insights into the reaction pathways, transition states, and activation energies.

The synthesis of the acridone core often involves reactions such as the Ullmann condensation followed by cyclization. researchgate.net DFT calculations can be employed to model these reaction steps, helping to understand the role of catalysts, the effect of substituents, and the factors that control the regioselectivity of the reaction. researchgate.net A modular and flexible three-step synthetic strategy has been developed for the synthesis of various acridone natural products. acs.org While detailed computational studies on the reaction mechanism of every specific acridone synthesis may not be widely published, the principles of applying computational chemistry to understand organic reactions are well-established and applicable to this class of compounds.

Predictive Modeling of Molecular Interactions and Adsorption Phenomena

Predictive modeling of molecular interactions is crucial for understanding how a compound like this compound behaves in a biological environment or interacts with materials. The non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern these phenomena can be effectively studied using computational methods.

The planarity of the acridone ring system makes it prone to π-π stacking interactions, which are significant in its binding to DNA and other biological targets. nih.gov Molecular dynamics simulations, often used in conjunction with molecular docking, can provide a dynamic picture of these interactions over time, offering insights into the stability of the ligand-receptor complex. nih.gov

Furthermore, the adsorption behavior of acridone derivatives on various surfaces can be modeled computationally. Such studies are relevant for applications in drug delivery, materials science, and environmental chemistry. The interactions of acridone with different surfaces can be predicted by calculating the adsorption energies and analyzing the nature of the intermolecular forces involved.

Future Research Directions for 1 Hydroxy 4 Methoxyacridin 9 10h One

Rational Design and Synthesis of Next-Generation Acridone-Based Biologically Active Agents

The future of developing agents based on the 1-Hydroxy-4-methoxyacridin-9(10H)-one scaffold lies in a rational, structure-based design approach. The planar nature of the acridone (B373769) core is known to facilitate intercalation with DNA, a mechanism exploited by many early anticancer agents. nih.gov However, next-generation design strategies are moving towards more specific molecular targets to enhance efficacy and minimize the side effects associated with non-specific DNA-binding drugs. mostwiedzy.pl

Future research should focus on modifying the this compound structure to target specific biological entities such as enzymes, protein-protein interactions, or unique nucleic acid structures like G-quadruplexes. nih.gov For instance, the design of derivatives that can act as G-quadruplex stabilizers is a promising avenue for anticancer therapy, as these structures are found in the telomeric regions of DNA and in oncogene promoters. nih.gov Molecular modeling and computational studies will be instrumental in predicting the binding interactions of novel derivatives with their intended targets, guiding synthetic efforts.

Another promising direction is the development of acridone analogues as agonists for emerging immunology targets like the Stimulator of Interferon Genes (STING) receptor, which could revolutionize cancer immunotherapy. nih.gov By systematically modifying the substituents on the acridone ring of this compound, researchers can optimize binding affinity, selectivity, and pharmacokinetic properties.

| Derivative Name/Class | Structural Modification | Molecular Target | Therapeutic Goal | Reference |

|---|---|---|---|---|

| AcridPyMe | Addition of a cationic N-methylpyridinium group | G-quadruplex DNA (associated with oncogenes like MYC) | Anticancer (e.g., Pancreatic Cancer) | nih.gov |

| Compound 12b (Acridone analogue) | Specific substitutions on the acridone core | Human STING receptor | Cancer Immunotherapy / Antiviral | nih.gov |

| Bis(acridines) | Dimerization of the acridone scaffold | DNA (bis-intercalation) | Anticancer | mostwiedzy.pl |

| Acridone--carboxamides (e.g., DACA) | Addition of carboxamide side chains | Topoisomerase II | Anticancer | mostwiedzy.plnih.gov |

Exploration of Novel Synthetic Pathways for Accessing Complex Acridone Scaffolds

To realize the potential of rationally designed derivatives of this compound, the development of versatile and efficient synthetic methodologies is paramount. Traditional methods for acridone synthesis, such as the Ullmann condensation followed by acid-catalyzed cyclization, can be limited in scope and efficiency. researchgate.net Future research must focus on modern synthetic strategies that allow for the precise and flexible introduction of diverse functional groups onto the acridone core.

Modular and flexible multi-step synthetic strategies are being developed that enable the construction of complex tetracyclic acridone derivatives from commercially available starting materials in high yields. acs.org One-pot sequential reactions, such as those involving Heck cross-coupling followed by in situ electrocyclization, offer a streamlined approach to novel acridone structures. nih.gov The application of such innovative methods to the this compound backbone could yield libraries of novel compounds for biological screening.

Furthermore, exploring techniques like C-H bond activation, photocatalysis, and flow chemistry could provide more sustainable and efficient routes to previously inaccessible acridone analogues. These advanced methods can facilitate late-stage functionalization, allowing for the rapid diversification of lead compounds to fine-tune their biological activity.

| Synthetic Method | Description | Advantage | Reference |

|---|---|---|---|

| Ullmann Condensation & Cyclization | Reaction of an anthranilic acid with a halobenzene derivative, followed by cyclization. | Classic, well-established method. | researchgate.net |

| Modular Three-Step Synthesis | Condensation followed by regioselective annulation using specific catalysts like titanium isopropoxide. | High yields, modular, allows for construction of complex tetracyclic systems. | acs.org |

| One-Pot Sequential Reactions | Combining multiple reaction steps (e.g., Heck coupling, electrocyclization, oxidation) into a single procedure. | Efficient, reduces waste and purification steps. | nih.gov |

| One-Pot Four-Component Cyclocondensation | Reacting dimedone, aromatic aldehydes, and an ammonium source with a catalyst. | Cost-effective and efficient for producing certain acridone-dione derivatives. | researchgate.net |

Deeper Mechanistic Insights into Acridone Biological Action and Selectivity

While the biological activity of many acridone compounds is well-documented, a detailed understanding of their precise mechanisms of action is often lacking. nih.gov For this compound and its future derivatives, it is crucial to move beyond primary activity screening to in-depth mechanistic studies. This involves identifying the specific molecular targets and cellular pathways modulated by these compounds.

Future research should employ a combination of biochemical assays, structural biology (e.g., X-ray crystallography, NMR), and advanced cell imaging techniques to elucidate how these molecules interact with their targets. nih.gov For example, determining the binding mode of a derivative to an enzyme like acetylcholinesterase or its interaction with specific DNA sequences can inform further rational design efforts. nih.gov

Understanding the basis of selectivity is also a critical research direction. Many potent compounds fail in clinical development due to off-target effects. nih.gov Investigating why a particular derivative of this compound is more active against a cancer cell line than a healthy cell line, or why it selectively inhibits a viral enzyme over a human one, is key to developing safer and more effective drugs. mostwiedzy.pl This involves comparative proteomics, transcriptomics, and metabolomics studies to map the global cellular response to compound treatment.

Development of Acridone Derivatives for Emerging Therapeutic Targets

The historical focus of acridone research has been predominantly on anticancer applications. nih.govmostwiedzy.pl However, the structural and functional diversity of the acridone scaffold makes it suitable for a much broader range of therapeutic areas. nih.gov A significant future direction for derivatives of this compound is the exploration of emerging and non-traditional therapeutic targets.

Neurodegenerative diseases, such as Alzheimer's, represent a key area of opportunity. Acridone structures are similar to tacrine, an early acetylcholinesterase inhibitor used for Alzheimer's treatment. nih.gov Research has shown that acridone alkaloids can exhibit multi-target effects relevant to Alzheimer's pathogenesis, including acetylcholinesterase inhibition and prevention of beta-amyloid aggregation. nih.gov

Infectious diseases also remain a fertile ground for acridone-based drug discovery. With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial and antiparasitic agents. nih.gov Acridones have shown promise as antimalarials and antibacterials, and derivatives of this compound could be optimized for these indications. nih.govresearchgate.net By screening against a diverse panel of pathogens and emerging viral threats, novel leads can be identified.

| Therapeutic Area | Specific Target/Disease | Rationale/Mechanism | Reference |

|---|---|---|---|

| Neurodegenerative Disease | Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) and prevention of beta-amyloid (Aβ) aggregation. | nih.gov |

| Immunology | STING Receptor Agonism | Activation of innate immune responses for cancer immunotherapy and antiviral applications. | nih.gov |

| Parasitic Diseases | Malaria (Plasmodium falciparum) | Heme-complexation and inhibition of hemozoin formation. | researchgate.net |

| Bacterial Infections | Multi-drug resistant pathogens (e.g., P. aeruginosa) | Mechanisms under investigation, potential for new antibacterial agents. | nih.gov |

| Photodynamic Therapy | Cancer Treatment | Acridone derivatives can act as photosensitizers, generating cytotoxic reactive oxygen species upon light activation. |

Q & A

Q. What are the standard synthetic routes for 1-Hydroxy-4-methoxyacridin-9(10H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives. For example, heating N-(2-methoxyphenyl)-3-methoxybenzoic acid in concentrated sulfuric acid at 100°C for 1 hour, followed by precipitation in ice water and recrystallization in acetic acid, yields ~72% product . Optimization involves adjusting reaction time, acid concentration, and temperature. Polyphosphoric acid (PPA) at 120–130°C is an alternative for cyclization, offering improved homogeneity and reduced side reactions . Monitoring via TLC and purification via column chromatography (chloroform:methanol, 9.5:0.5) ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.19–9.08 ppm) and methoxy groups (δ ~4.09 ppm). Hydroxy protons appear as broad singlets (δ 10.87 ppm) in DMSO-d₆ .

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ at m/z 255.1 confirms the molecular weight .

- Melting Point : A sharp melting point >340°C indicates purity, though discrepancies between observed and literature values (e.g., >360°C) may suggest polymorphic forms or impurities .

Q. How can solubility and stability be assessed for biological assays?

- Methodological Answer : Solubility is tested in DMSO (common for in vitro studies) or ethanol/water mixtures. Stability is evaluated via accelerated degradation studies (e.g., exposure to light, heat, or varying pH) monitored by HPLC. For example, compound 9 in showed stability in DMF but degraded in acidic aqueous solutions.

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystals (space group Pna2₁) with unit cell parameters a = 12.5623 Å, b = 7.3222 Å, and c = 15.462 Å reveal a twisted dihydroanthracene core and hydrogen-bonded chains (O–H···N, 2.89 Å) stabilizing the lattice . Data collection at 100 K reduces thermal motion artifacts. Refinement with SHELXL (R₁ < 0.05) ensures accuracy .

Q. What mechanistic insights explain the regioselective demethylation of 4-methoxy vs. 2-methoxy acridinones?

- Methodological Answer : 4-Methoxy groups resist demethylation due to steric hindrance and electronic effects. In , demethylation of 4-methoxy derivatives required harsher conditions (220°C in pyridinium chloride) compared to 2-methoxy analogs. Computational studies (DFT) can model charge distribution, showing lower electron density at the 4-position methoxy oxygen, reducing nucleophilic attack susceptibility.

Q. How can conflicting thermal stability data from multiple studies be reconciled?

- Methodological Answer :

- Reproducibility : Ensure identical experimental conditions (heating rate, sample mass, atmosphere).

- Technique Cross-Validation : Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For instance, Storoniak et al. (2003) reported melting points of acridinones with ±5°C variability due to polymorphism .

- Crystallographic Correlation : Relate thermal stability to crystal packing; strong hydrogen-bonded networks (e.g., O–H···O/N) enhance stability .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.